Cas no 4210-66-6 ((2S)-2-amino-4-(phosphonooxy)butanoic acid)
4210-66-6 structure
Product Name:(2S)-2-amino-4-(phosphonooxy)butanoic acid
CAS-Nr.:4210-66-6
MF:C4H10NO6P
MW:199.09906244278
MDL:MFCD00870430
CID:927779
PubChem ID:151187
Update Time:2025-09-21
(2S)-2-amino-4-(phosphonooxy)butanoic acid Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- (2S)-2-amino-4-phosphonooxy-butanoic acid
- L-2-amino-4-phosphonobutyric acid
- (2S)-2-amino-4-(phosphonooxy)butanoic acid
- L-Homoserine, dihydrogen phosphate (ester)
- Q27098324
- 2-amino-4-hydroxy-Butyric acid phosphate
- C01102
- Homoserine phosphate
- O-phosphono-L-homoserine
- DTXSID60962276
- L-2-amino-4-hydroxy-Butyric acid dihydrogen phosphate (ester)
- (S)-2-Amino-4-(phosphonooxy)butanoic acid
- CHEBI:15961
- (2S)-2-amino-4-phosphonooxybutanoic acid
- AKOS028109798
- 4210-66-6
- o-phosphohomoserine
- o-phosphonohomoserine
- EN300-25687692
- O-phospho-L-homoserine
- (S)-2-Amino-4-(phosphonooxy)butanoicacid
- O-Phospho-homoserine
- SCHEMBL60701
-
- MDL: MFCD00870430
- Inchi: 1S/C4H10NO6P/c5-3(4(6)7)1-2-11-12(8,9)10/h3H,1-2,5H2,(H,6,7)(H2,8,9,10)/t3-/m0/s1
- InChI-Schlüssel: FXDNYOANAXWZHG-VKHMYHEASA-N
- Lächelt: P(=O)(O)(O)OCC[C@@H](C(=O)O)N
Berechnete Eigenschaften
- Genaue Masse: 199.024574
- Monoisotopenmasse: 199.024574
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 4
- Anzahl der Akzeptoren für Wasserstoffbindungen: 7
- Schwere Atomanzahl: 12
- Anzahl drehbarer Bindungen: 5
- Komplexität: 200
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 1
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: _5.5
- Topologische Polaroberfläche: 130
Experimentelle Eigenschaften
- Dichte: 1.676
- Siedepunkt: 502.3°Cat760mmHg
- Flammpunkt: 257.6°C
- PSA: 139.89000
- LogP: -0.40200
(2S)-2-amino-4-(phosphonooxy)butanoic acid Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 04668-10MG |
O-Phospho-L-homoserine lithium salt |
4210-66-6 | ≥95% (TLC) | 10MG |
¥853.84 | 2022-02-23 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 04668-50MG |
O-Phospho-L-homoserine lithium salt |
4210-66-6 | ≥95% (TLC) | 50MG |
¥3216.27 | 2022-02-23 | |
| Enamine | EN300-25687692-0.05g |
(2S)-2-amino-4-(phosphonooxy)butanoic acid |
4210-66-6 | 95% | 0.05g |
$3824.0 | 2024-06-18 | |
| A2B Chem LLC | AG14375-25mg |
(S)-2-Amino-4-(phosphonooxy)butanoic acid |
4210-66-6 | 95%+ | 25mg |
$587.00 | 2024-04-20 | |
| A2B Chem LLC | AG14375-50mg |
(S)-2-Amino-4-(phosphonooxy)butanoic acid |
4210-66-6 | 95%+ | 50mg |
$972.00 | 2024-04-20 | |
| A2B Chem LLC | AG14375-100mg |
(S)-2-Amino-4-(phosphonooxy)butanoic acid |
4210-66-6 | 95%+ | 100mg |
$1645.00 | 2024-04-20 | |
| Crysdot LLC | CD21007324-5mg |
(S)-2-Amino-4-(phosphonooxy)butanoic acid |
4210-66-6 | 97% | 5mg |
$480 | 2024-07-18 | |
| Crysdot LLC | CD21007324-10mg |
(S)-2-Amino-4-(phosphonooxy)butanoic acid |
4210-66-6 | 97% | 10mg |
$720 | 2024-07-18 | |
| Crysdot LLC | CD21007324-25mg |
(S)-2-Amino-4-(phosphonooxy)butanoic acid |
4210-66-6 | 97% | 25mg |
$1440 | 2024-07-18 |
(2S)-2-amino-4-(phosphonooxy)butanoic acid Verwandte Literatur
-
Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
-
Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
-
Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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